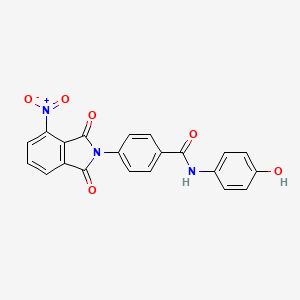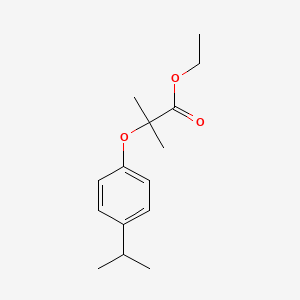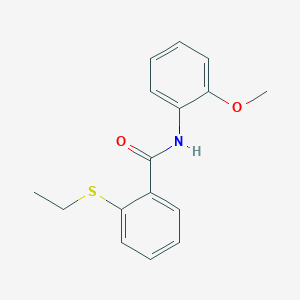
2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-N-(2-methoxyphenyl)benzamide is an organic compound characterized by the presence of an ethylsulfanyl group attached to a benzamide structure, with a methoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide typically involves the reaction of 2-methoxyphenylamine with ethylsulfanylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the methoxy group with other nucleophiles.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which 2-(ethylsulfanyl)-N-(2-methoxyphenyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The ethylsulfanyl and methoxyphenyl groups play crucial roles in modulating the compound’s binding affinity and specificity.
相似化合物的比较
- 2-(Methylsulfanyl)-N-(2-methoxyphenyl)benzamide
- 2-(Ethylsulfanyl)-N-(4-methoxyphenyl)benzamide
- 2-(Ethylsulfanyl)-N-(2-hydroxyphenyl)benzamide
Comparison:
- 2-(Methylsulfanyl)-N-(2-methoxyphenyl)benzamide: The presence of a methylsulfanyl group instead of an ethylsulfanyl group may result in different reactivity and biological activity.
- 2-(Ethylsulfanyl)-N-(4-methoxyphenyl)benzamide: The position of the methoxy group can influence the compound’s chemical properties and interactions.
- 2-(Ethylsulfanyl)-N-(2-hydroxyphenyl)benzamide: The hydroxyl group can introduce additional hydrogen bonding interactions, potentially altering the compound’s behavior.
2-(Ethylsulfanyl)-N-(2-methoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
属性
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-3-20-15-11-7-4-8-12(15)16(18)17-13-9-5-6-10-14(13)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYCEQOLATVGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)
![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine](/img/structure/B6139762.png)
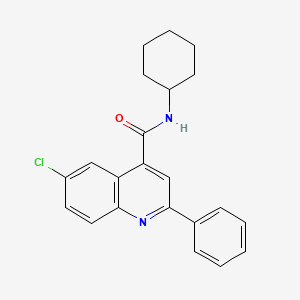
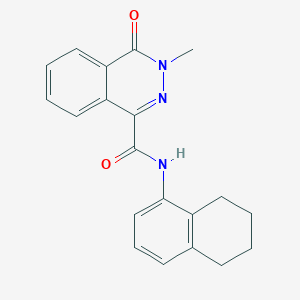
![8-({[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6139789.png)
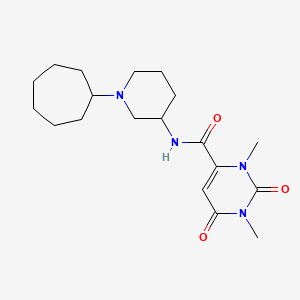
![Methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate](/img/structure/B6139811.png)
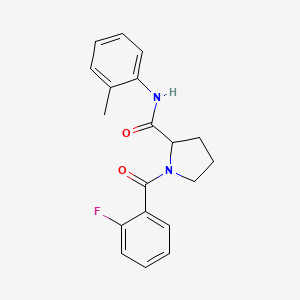
![(2E)-5-benzyl-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6139819.png)
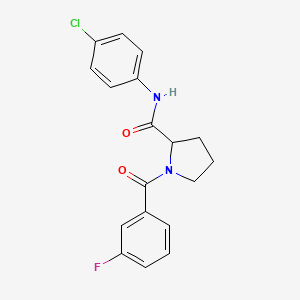
![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)
![1-[2-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one](/img/structure/B6139841.png)
